molecular formula C13H16BF3N2O5 B7952820 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline

2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline

Cat. No.: B7952820
M. Wt: 348.08 g/mol
InChI Key: YFRFILBLEOGJMG-UHFFFAOYSA-N
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Description

2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, a boronate ester, and a trifluoromethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives followed by the introduction of the boronate ester and trifluoromethoxy groups under controlled conditions. The reaction conditions often require the use of strong acids or bases, specific solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the boronate ester and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Lacks the boronate ester and trifluoromethoxy groups, resulting in different reactivity and applications.

    5-Bromo-2-nitroaniline: Contains a bromine atom instead of the boronate ester, leading to distinct chemical properties.

    4-Nitro-2-(trifluoromethoxy)aniline:

Uniqueness

2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the boronate ester allows for unique interactions and reactions not possible with other similar compounds, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3N2O5/c1-11(2)12(3,4)24-14(23-11)7-5-8(18)9(19(20)21)6-10(7)22-13(15,16)17/h5-6H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRFILBLEOGJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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